CPFX2090

Antibacterial MRSA MIC

Researchers studying drug-resistant bacteria such as MRSA and VRE require tool compounds with distinct mechanisms to avoid cross-resistance confounding. CPFX2090 (CAS 1429439-25-7) is a synthetic quinoline-based antibacterial small molecule (MW 509.98) originally disclosed as Example 16g in WO2013052568A1. Unlike traditional cephalosporins, its quinoline scaffold targets DNA gyrase/topoisomerase IV. - **In vitro potency:** MIC 0.5 µg/mL against MRSA; 1-4 µg/mL against Gram-negative strains - **Application:** Susceptibility testing, time-kill assays, resistance mechanism studies, SAR campaigns - **Supply:** Well-characterized synthesis pathway; available for research use

Molecular Formula C13H9ClFNO3
Molecular Weight 281.66 g/mol
CAS No. 1429439-25-7
Cat. No. B1669583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPFX2090
CAS1429439-25-7
SynonymsCPFX2090;  CPFX-2090;  CPFX 2090; 
Molecular FormulaC13H9ClFNO3
Molecular Weight281.66 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
InChIInChI=1S/C28H28ClNO6/c1-4-30-14-20(15-31)27(32)25-23(30)13-24(35-16-18-5-9-21(33-2)10-6-18)28(26(25)29)36-17-19-7-11-22(34-3)12-8-19/h5-14,31H,4,15-17H2,1-3H3
InChIKeyISPVACVJFUIDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPFX2090: A Novel Cephalosporin-Derived Antibacterial Quinoline


CPFX2090 (CAS 1429439-25-7), a cephalosporin antibacterial compound, is a synthetic small molecule belonging to the quinoline family [1]. It was initially identified as Compound Example 16g in patent WO2013052568A1 and has garnered attention for its potential to address bacterial infections, including those caused by drug-resistant strains [1]. The compound's molecular formula is C28H28ClNO6, with a molecular weight of 509.98 .

Quinoline-based antibacterial probe for non-beta-lactam mechanism studies
Supports antimicrobial screening against drug-resistant Gram-positive pathogens
Chemical scaffold distinct from cephalosporins – enables DNA gyrase/topoisomerase IV research

CPFX2090: Why Generic Substitution Fails


CPFX2090 cannot be substituted by generic cephalosporins due to its unique quinoline core structure, which differs fundamentally from the traditional cephem nucleus [1]. This structural divergence suggests a distinct mechanism of action (MOA) compared to classic beta-lactam antibiotics like ceftriaxone or cefepime [1]. While classical cephalosporins inhibit cell wall synthesis via penicillin-binding proteins (PBPs), CPFX2090's quinoline scaffold is associated with alternative targets, including bacterial DNA gyrase or topoisomerase IV, which are common targets for fluoroquinolones . This potential multi-target or non-PBP mechanism implies that cross-resistance profiles with standard cephalosporins may not be applicable, making direct substitution in experimental models scientifically invalid.

Quinoline core vs. cephem nucleus – mechanism-class divergence may invalidate direct substitution in experimental models.
Inferred DNA gyrase inhibition vs. PBP-targeting by classical cephalosporins – cross-resistance profiles may not be transferable.
Activity against MRSA/VRE does not guarantee comparable behavior to beta-lactam comparators without direct head-to-head evidence.

CPFX2090: Activity, Spectrum, and Mechanism Evidence


Anti-MRSA Potency

CPFX2090 demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL . This activity is in the range of other anti-MRSA agents, such as ceftaroline, which has reported MIC50/MIC90 values of 0.5/1 µg/mL against MRSA isolates [1]. However, a direct head-to-head comparison under identical assay conditions is not available.

Anti-MRSA Potency
Cross-study comparable
CPFX2090 MIC 0.5 µg/mL vs. ceftaroline MIC50 0.5 µg/mL
Supports MRSA screening context
Direct head-to-head comparison not available; cross-study interpretation
Antibacterial MRSA MIC

Broad-Spectrum Activity Profile

CPFX2090 exhibits a broad spectrum of activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA and vancomycin-resistant Enterococcus faecium (VRE) . The reported MIC values range from 1 to 4 µg/mL across various bacterial strains . This broad spectrum contrasts with many classical cephalosporins, which are often either primarily Gram-positive or Gram-negative in their coverage. A direct, quantitative comparison of its spectrum breadth to a standard broad-spectrum agent like ceftriaxone is not available from the current data.

Activity Spectrum
Class-level inference
Gram-positive (MRSA, VRE) and Gram-negative coverage; MIC range 1-4 µg/mL. Cephalosporin class typically narrower.
Supports broad-spectrum screening context
Spectrum breadth inferred from in vitro panel; quantitative comparator data not available
Antibacterial Broad-spectrum Gram-positive Gram-negative

DNA Gyrase Inhibition Mechanism

Unlike classic cephalosporins that target penicillin-binding proteins (PBPs) to disrupt cell wall synthesis, CPFX2090's quinoline core structure suggests a distinct mechanism of action involving the inhibition of bacterial DNA gyrase or topoisomerase IV . This is a class-level inference based on its chemical scaffold, which is characteristic of fluoroquinolones. A derivative of CPFX2090 has been shown to inhibit DNA gyrase with an MIC of 63 nM after hydrolytic release of an active moiety . While this is not a direct measurement for CPFX2090 itself, it strongly supports the proposed mechanism.

Proposed Mechanism
Class-level inference
Related derivative inhibited DNA gyrase (MIC 63 nM); quinoline scaffold consistent with topoisomerase targeting.
Supports non-PBP mechanism hypothesis
Inferred from chemical class; direct measurement on CPFX2090 not reported
Mechanism of Action DNA gyrase Quinolone

CPFX2090: Research and Industrial Applications


Drug-Resistant Gram-Positive Pathogen Studies

Researchers focusing on MRSA or VRE can utilize CPFX2090 as a tool compound to explore novel antibacterial mechanisms against these high-priority pathogens. Its potent in vitro activity (MIC of 0.5 µg/mL against MRSA) makes it suitable for use in susceptibility testing, time-kill assays, and resistance development studies.

Non-Canonical Mechanisms and DNA Replication

Given its unique quinoline core and inferred activity against DNA gyrase , CPFX2090 is an ideal probe for studying bacterial DNA replication and topoisomerase function. This application is particularly relevant for laboratories investigating alternative targets to circumvent beta-lactam resistance, where cross-resistance with traditional cephalosporins is a confounding factor.

SAR Studies of Novel Antibacterial Scaffolds

The compound's well-defined synthesis and characterization as Compound Example 16g in patent WO2013052568A1 provide a solid foundation for medicinal chemistry efforts. Researchers can use CPFX2090 as a starting point for SAR campaigns to optimize potency, spectrum, and pharmacokinetic properties of this non-beta-lactam antibacterial chemotype.

Mixed Infection Model Screening

CPFX2090's reported activity against both Gram-positive and Gram-negative bacteria (MIC range of 1-4 µg/mL) supports its use as a single-agent control in complex in vitro models, such as biofilms or mixed-culture systems. This can help reduce experimental variability associated with using multiple antibiotics with narrower spectra.

Application
Selection Property
Validation Focus
Drug-resistant Gram-positive pathogen studies
Anti-MRSA activity context
MIC and susceptibility endpoints
DNA replication & topoisomerase research
Non-PBP mechanism hypothesis
DNA gyrase inhibition assay context
SAR studies of quinoline scaffolds
Scaffold diversity and synthetic accessibility
Structure-activity profiling
Mixed infection model screening
Broad-spectrum coverage context
Co-culture and biofilm endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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